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Compound of Interest

Compound Name: Megastigmatrienone

Cat. No.: B1235071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of megastigmatrienone and other key

norisoprenoids, focusing on their distinct aroma profiles and the analytical methodologies used

to quantify and evaluate them. The information presented is supported by experimental data to

aid in research and development involving flavor and fragrance compounds.

Section 1: Comparative Analysis of Norisoprenoid
Aroma Profiles
Norisoprenoids are a class of aromatic compounds derived from the degradation of

carotenoids. They are significant contributors to the aroma profiles of a wide variety of

products, including wine, tea, and tobacco. Megastigmatrienone, often associated with a

tobacco-like aroma, is a key member of this family. Understanding the nuances of its aroma

profile in comparison to other norisoprenoids is crucial for flavor and fragrance applications.

Quantitative Sensory Data
The following table summarizes the key aroma descriptors and sensory thresholds of

megastigmatrienone and other selected C13-norisoprenoids. Sensory thresholds, the lowest

concentration at which a substance can be detected, are critical for understanding the impact

of these compounds on the overall aroma of a product.
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Compound Aroma Descriptors
Sensory Threshold
(in water/model
wine)

Typical
Concentration in
Wine

Megastigmatrienone
Tobacco, spicy,

woody, sweet[1][2]

Not widely reported,

hypothetical ~0.3-1.2

µg/L[1]

Varies, can increase

with aging[3]

β-Damascenone
Cooked apple, rose,

honey, fruity[4][5]
0.05 µg/L[4]

0.5 - 4 µg/L in red

wines[6]

TDN (1,1,6-trimethyl-

1,2-

dihydronaphthalene)

Kerosene, petrol[5][6] 2 µg/L[4][6]
Up to 50+ µg/L in

aged Riesling[5]

Vitispirane

Eucalyptus, camphor,

floral, fruity, woody[5]

[7]

Not definitively

established, but

contributes to aroma

at low levels[5]

Varies, increases with

aging[5]

β-Ionone Violet, raspberry[8] 0.09 µg/L[4]
Can be found in

various red wines[8]

Occurrence and Concentration in Different Matrices
The concentration of norisoprenoids can vary significantly depending on the product matrix,

processing, and aging conditions.
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Compound Wine Tobacco Tea

Megastigmatrienone

Present, especially in

aged wines,

contributes to

"tobacco" notes.[3]

Key aroma

compound, also

known as "tabanone,"

contributing to sweet,

dry, and fruity notes.

[2][9]

Present, contributes to

the overall aroma

profile.

β-Damascenone

Widely present,

enhances fruity and

floral notes.[5]

Found in various

tobacco types.[9]

A common volatile

compound

contributing to the tea

aroma.[10]

TDN
Characteristic of aged

Riesling wines.[5]

Not a primary aroma

contributor.

Not a primary aroma

contributor.

Vitispirane
Common in many

aged wines.[5]

Present in some

tobacco varieties.

Present in some tea

varieties.

β-Ionone

Contributes to the

aroma of certain red

grape varieties like

Syrah and Pinot Noir.

[8]

Found in various

tobacco types.[9]

A contributor to the

floral notes in some

teas.

Section 2: Experimental Protocols
Accurate quantification and sensory evaluation of norisoprenoids are essential for research and

quality control. The following sections detail the methodologies commonly employed.

Quantitative Analysis: Headspace Solid-Phase
Microextraction Gas Chromatography-Mass
Spectrometry (HS-SPME-GC-MS)
This is a standard technique for the analysis of volatile and semi-volatile organic compounds in

various matrices.
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Objective: To extract and quantify norisoprenoids from a sample matrix (e.g., wine, tobacco

extract).

Materials:

20 mL headspace vials with screw caps and septa

Solid-phase microextraction (SPME) fiber assembly (e.g.,

Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Heater-stirrer or water bath

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Internal standards (e.g., deuterated analogues of the target compounds)

Procedure:

Sample Preparation: Place a defined amount of the sample (e.g., 5 mL of wine or a specific

weight of tobacco extract diluted in a suitable solvent) into a 20 mL headspace vial.

Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

Matrix Modification (Optional): For wine samples, add a salt (e.g., 1 g of NaCl) to increase

the ionic strength and promote the release of volatile compounds into the headspace.

Equilibration: Seal the vial and place it in a heater-stirrer or water bath at a controlled

temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile

compounds to equilibrate between the sample and the headspace.

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period

(e.g., 30-60 minutes) while maintaining the temperature and agitation. The volatile

compounds will adsorb onto the fiber coating.

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated

injection port of the GC. The high temperature of the injector (e.g., 250°C) desorbs the

analytes from the fiber onto the GC column.
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Chromatographic Separation: The analytes are separated on the GC column based on their

volatility and affinity for the stationary phase. A typical temperature program starts at a low

temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C).

Mass Spectrometric Detection: As the compounds elute from the column, they are ionized

and fragmented in the mass spectrometer. The resulting mass spectra are used for

identification and quantification.

Data Analysis: Identify the target norisoprenoids based on their retention times and mass

spectra compared to authentic standards. Quantify the compounds by comparing their peak

areas to the peak area of the internal standard.

Sensory Evaluation: Descriptive Analysis of Aroma
Descriptive analysis is a sensory method used to identify and quantify the aromatic attributes of

a product.

Objective: To characterize and compare the aroma profiles of samples containing different

norisoprenoids.

Materials:

Trained sensory panel (8-12 panelists)

Standard wine tasting glasses with covers

Samples for evaluation, presented at a controlled temperature

Water and unsalted crackers for palate cleansing

Sensory evaluation software or standardized scoresheets

Procedure:

Panelist Training: Train a panel of assessors to recognize and rate the intensity of specific

aroma attributes relevant to the samples being tested (e.g., "tobacco," "fruity," "floral,"

"kerosene"). Reference standards for each attribute should be provided.
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Sample Preparation and Presentation: Prepare the samples under controlled conditions to

ensure consistency. Present the samples blind-coded and in a randomized order to the

panelists.

Evaluation: Panelists individually assess the aroma of each sample. They are typically asked

to sniff the sample and then rate the intensity of each pre-defined attribute on a structured

scale (e.g., a 15-cm line scale anchored from "low" to "high").

Data Collection: Collect the intensity ratings from all panelists for each sample and attribute.

Data Analysis: Analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to

determine if there are significant differences in the aroma profiles of the samples. The results

are often visualized using spider or radar plots.

Section 3: Visualizing Key Pathways and Workflows
Biosynthesis of C13-Norisoprenoids from Carotenoids
Norisoprenoids are formed through the enzymatic or photochemical cleavage of carotenoid

precursors. Carotenoid cleavage dioxygenases (CCDs) are key enzymes in this pathway.
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Caption: Biosynthesis of C13-Norisoprenoids.

Experimental Workflow for Norisoprenoid Analysis
The following diagram illustrates the typical workflow for the quantitative and sensory analysis

of norisoprenoids.
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Norisoprenoid Analysis Workflow
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Caption: Norisoprenoid Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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